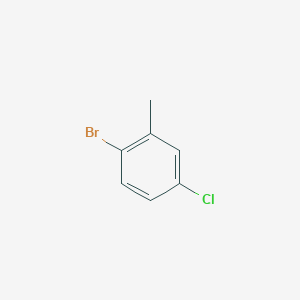

2-Bromo-5-chlorotoluene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIPTGMVQIIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162848 | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14495-51-3 | |

| Record name | 1-Bromo-4-chloro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14495-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014495513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-chlorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKU92X9K9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Halogenated Aromatic Research

The study of halogenated aromatic compounds is deeply rooted in the development of synthetic organic chemistry. Historically, the introduction of halogen atoms onto an aromatic ring, typically through electrophilic aromatic substitution, was recognized as a powerful method to modify the chemical properties of simple aromatic hydrocarbons like benzene (B151609) and toluene (B28343). These reactions allowed chemists to create a vast array of new substances with altered reactivity, stability, and physical properties.

Early research focused on understanding the fundamental principles of these substitution reactions, including the directing effects of substituents already present on the aromatic ring. The presence of a methyl group, as in toluene, directs incoming electrophiles to the ortho and para positions, while halogens are deactivating yet also ortho-, para-directing. The synthesis of specifically substituted compounds like 2-bromo-5-chlorotoluene requires careful strategic planning, often involving multi-step sequences such as the diazotization of an appropriately substituted aniline (B41778) (aminotoluene). wikipedia.orgwikipedia.org

In recent decades, research into halogenated aromatics has evolved significantly. Beyond their role as synthetic intermediates, the environmental presence and impact of these compounds have become a major area of investigation. nih.govbiorxiv.org Many halogenated aromatic compounds have found widespread use in industrial applications, which has led to their accumulation in the environment. nih.gov Consequently, a substantial body of research is now dedicated to understanding the microbial degradation of these compounds. nih.govbiorxiv.org Scientists are exploring the evolutionary pathways that allow microorganisms to metabolize these man-made chemicals, which often involves the promiscuous activity of enzymes whose native substrates are structurally similar. biorxiv.org Furthermore, the unique electronic properties imparted by halogenation are being harnessed in materials science to develop molecules with specific functionalities for applications in electronics and photonics. ucl.ac.ukstrath.ac.uk

Significance of 2 Bromo 5 Chlorotoluene As a Molecular Framework in Contemporary Chemistry

2-Bromo-5-chlorotoluene serves as a critical molecular framework and versatile intermediate in modern organic synthesis. ontosight.ai Its significance stems from the differential reactivity of the bromine and chlorine substituents and the specific substitution pattern on the toluene (B28343) ring. This structure allows for selective chemical transformations, making it a valuable building block for creating more complex and often biologically active molecules.

The compound undergoes a variety of chemical reactions typical of halogenated aromatics. These include:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions, although this typically requires specific conditions. More commonly, the bromine atom is selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, due to the C-Br bond being more reactive than the C-Cl bond under these conditions. This allows for the formation of new carbon-carbon bonds.

Oxidation Reactions: The methyl group can be oxidized to form the corresponding 2-bromo-5-chlorobenzaldehyde (B66733) or 2-bromo-5-chlorobenzoic acid. lookchem.com These derivatives are themselves important intermediates.

Reduction Reactions: The halogen atoms can be removed through reduction, although this is less common as the halogens are typically desired for further functionalization.

A practical application of this compound is its use in the preparation of 4-chloro-2-methylbenzophenone. lookchem.comsigmaaldrich.com It also serves as a precursor for the synthesis of various downstream products, including 4-chloro-2-methylphenylboronic acid, which is a key reagent in Suzuki coupling reactions. lookchem.com This highlights its role as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes. The ability to selectively manipulate the different reactive sites on the this compound molecule makes it an indispensable tool for synthetic chemists.

Scope and Research Trajectories for Halogenated Toluene Derivatives

Strategic Synthesis Approaches to this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the direct halogenation of a substituted toluene or the derivatization of functionalized precursors.

Classical Halogenation Pathways for Aromatic Systems

Direct halogenation of an aromatic ring is a fundamental transformation in organic chemistry. purechemistry.org The introduction of bromine and chlorine onto a toluene framework to yield this compound requires careful consideration of the reaction mechanisms and the directing effects of the substituents.

Aromatic halogenation proceeds via an electrophilic aromatic substitution (EAS) mechanism. purechemistry.org This process generally involves two key steps: the attack of the aromatic ring on an electrophilic halogen species to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu The generation of a potent electrophile is crucial and is typically achieved by using a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the halogen molecule (e.g., Br₂ or Cl₂), making it more electrophilic. masterorganicchemistry.com

When a benzene (B151609) ring is substituted, the existing substituent influences the position of subsequent electrophilic attacks. libretexts.orgyoutube.com The methyl group (-CH₃) in toluene is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. msu.edufiveable.me It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. msu.edulibretexts.org This is due to the electron-donating nature of the methyl group, which stabilizes the carbocation intermediate when the attack occurs at these positions. libretexts.org

Conversely, the chlorine atom is a deactivating group, making the ring less reactive towards electrophiles than benzene. fiveable.mefiveable.me However, like the methyl group, it is also an ortho, para-director. libretexts.orgwuxiapptec.com This is because the lone pairs of electrons on the chlorine atom can be donated to the aromatic ring through resonance, stabilizing the intermediate carbocation at the ortho and para positions. youtube.com

In a molecule like chlorotoluene, the directing effects of both the methyl group and the chlorine atom must be considered. The methyl group is an activating director, while the chloro group is a deactivating ortho, para-director. askfilo.com The synthesis of this compound would likely start from 3-chlorotoluene (B144806). In this precursor, the methyl group directs incoming electrophiles to positions 2, 4, and 6, while the chlorine atom directs to positions 2, 4, and 6. The positions ortho to the methyl group and ortho and para to the chlorine group are activated. Bromination of 3-chlorotoluene can lead to the formation of 5-chloro-2,4-dibromotoluene. google.com

Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic centers in a molecule. rsc.org

Precursor-Based Synthesis and Derivatization Strategies

An alternative to direct halogenation involves the use of precursors that already contain some of the required functionality, followed by chemical transformations to introduce the remaining atoms.

A common and effective method for synthesizing aryl halides is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to introduce a halogen atom. masterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be an appropriately substituted aniline (B41778). One reported synthesis starts with o-toluidine, which is first brominated with N-bromosuccinimide (NBS) to yield 4-bromo-2-methylaniline (B145978). google.com This intermediate is then subjected to a Sandmeyer reaction. The amino group is converted to a diazonium salt using sodium nitrite (B80452) and hydrochloric acid. Subsequent treatment with cuprous chloride introduces the chlorine atom, yielding 5-bromo-2-chlorotoluene (B1269892) with a high yield. google.comchemicalbook.com A similar procedure starting with 4-bromo-2-methylaniline in hydrochloric acid, treated with sodium nitrite and then cuprous chloride, has been reported to produce 5-bromo-2-chlorotoluene in 87% yield. chemicalbook.com

Table 1: Synthesis of this compound via Sandmeyer Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Note: The table is interactive and can be sorted by clicking on the headers.

Benzoic acid derivatives can also serve as precursors for the synthesis of this compound. One notable method is the Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid upon treatment with a halogen. wikipedia.orgbyjus.com The reaction proceeds through a radical mechanism. organic-chemistry.org

To synthesize this compound from a benzoic acid precursor, one would start with 5-chloro-2-methylbenzoic acid. This can be prepared from this compound itself by reaction with sec-butyllithium (B1581126) and carbon dioxide, a process that can achieve a 90% yield. google.com The carboxylic acid can then be converted to its silver salt and treated with bromine to induce decarboxylative bromination, although this specific transformation for this compound is not explicitly detailed in the provided results. The Hunsdiecker reaction is known to be effective for preparing a variety of organic halides. wikipedia.orglscollege.ac.in Modifications of the Hunsdiecker reaction, such as using mercuric oxide or catalytic methods, have been developed. lscollege.ac.inalfa-chemistry.com

An in-depth examination of the synthetic pathways and advanced chemical behaviors of this compound reveals its significance as a versatile intermediate in organic chemistry. This article focuses exclusively on its synthesis, with an emphasis on green chemistry principles and the mechanistic details of its participation in nucleophilic aromatic substitution reactions.

Applications and Advanced Materials Chemistry of 2 Bromo 5 Chlorotoluene in Research

Role as a Synthetic Building Block in Complex Molecule Construction

2-Bromo-5-chlorotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a toluene (B28343) backbone substituted with both a bromine and a chlorine atom, provides two reactive sites that can be selectively functionalized. This dual reactivity, combined with the influence of the methyl group on the aromatic ring, makes it a valuable precursor for the construction of more complex molecules across various fields of chemical research, including pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine atoms can undergo a variety of chemical transformations, such as substitution and cross-coupling reactions, allowing for its integration into larger molecular frameworks.

In the pharmaceutical industry, this compound is a key starting material and intermediate for synthesizing active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce a substituted toluene moiety into a target drug molecule, a common structural feature in many therapeutic agents.

Research has identified this compound as a crucial reagent in the synthesis of specific classes of therapeutic compounds. It is used in the preparation of morpholylureas, a class of compounds with various biological activities.

A significant application is in the synthesis of precursors for dapagliflozin, a medication used for the treatment of type 2 diabetes. This compound is a key starting material for producing 5-bromo-2-chloro-4'-ethoxydiphenylmethane, which is a vital intermediate in the synthesis of dapagliflozin. The synthesis involves a multi-step process where this compound undergoes a halogenation reaction at the benzylic position, followed by a Friedel-Crafts alkylation with phenetole (B1680304) to yield the key diphenylmethane (B89790) intermediate.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |

| 1 | o-Toluidine | N-bromosuccinimide (NBS) | Bromination of the benzene (B151609) ring | 4-Bromo-2-methylaniline (B145978) | researchgate.net |

| 2 | 4-Bromo-2-methylaniline | Sodium nitrite (B80452), Hydrochloric acid | Diazotization | Diazonium compound | researchgate.net |

| 3 | Diazonium compound | Cuprous chloride | Sandmeyer reaction (Chlorination) | This compound | researchgate.net |

| 4 | This compound | Halogenating agent | Benzylic halogenation | 2-bromo-5-chloro-1-(halomethyl)benzene | researchgate.net |

| 5 | 2-bromo-5-chloro-1-(halomethyl)benzene | Phenetole | Friedel-Crafts alkylation | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | researchgate.net |

This synthetic pathway highlights the importance of this compound as a foundational piece in constructing the complex carbon skeleton of dapagliflozin.

The molecular framework provided by this compound is integral to the design of specific enzyme inhibitors. The final products derived from this building block often target enzymes involved in metabolic pathways. For instance, dapagliflozin, synthesized using a key intermediate from this compound, functions as a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is an enzyme responsible for glucose reabsorption in the kidneys, and its inhibition helps to lower blood glucose levels in patients with type 2 diabetes.

Furthermore, structural analogs of this compound are investigated for their interactions with other enzyme systems, such as cytochrome P450 enzymes, which are critical in drug metabolism. This makes the compound and its derivatives subjects of study for understanding potential drug-drug interactions and for designing new therapeutic agents with optimized metabolic profiles.

In the field of agrochemical research, this compound and its isomers are recognized as useful intermediates for the synthesis of active ingredients in products like herbicides and pesticides. ontosight.ai The halogenated toluene structure is a component of many agrochemically active molecules. The presence of reactive halogen substituents allows for its incorporation into more complex structures designed to target specific biological pathways in weeds or pests. While its role as an intermediate in agrochemical production is noted in chemical literature, specific, publicly documented examples of commercial herbicides or fungicides derived directly from this compound are not extensively detailed in available research. researchgate.net

The reactivity of this compound's halogen atoms makes it a candidate for use in materials science. It can serve as a monomer or a functionalizing agent in the creation of advanced materials. For instance, it has been used in the laboratory-scale preparation of 4-chloro-2-methylbenzophenone. sigmaaldrich.comlookchem.com Such benzophenone (B1666685) derivatives can be important precursors for polymers and other functional materials. The potential for this compound to be used in the synthesis of organic electronic materials, such as those for organic light-emitting diodes (OLEDs), is an area of research interest, given that substituted aromatic compounds form the core of many organic semiconductors. nih.govnih.govrsc.org

This compound can be incorporated into polymer chains to create functionalized polymers. The bromine and chlorine atoms provide sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and building up conjugated polymer backbones. Halogen-substituted poly(p-phenylene vinylene) (PPV) and other conductive polymers have been synthesized using related halogenated monomers. researchgate.net These reactions could potentially utilize this compound to introduce chloro- and methyl-substituted phenylene units into a polymer. This incorporation can modify the polymer's physical and electronic properties, such as solubility, thermal stability, and charge transport characteristics, tailoring it for applications in organic electronics. researchgate.netkpi.ua

Advanced Materials Science (e.g., polymers, electronic materials)

Precursors for Optoelectronic Materials

The development of organic optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies heavily on the synthesis of π-conjugated polymers. msstate.edu These polymers possess unique electronic and optical properties derived from their extended systems of alternating single and double bonds. The construction of these complex macromolecules is often achieved through transition metal-catalyzed cross-coupling reactions, which systematically link smaller aromatic building blocks.

Bromoaryl compounds are fundamental precursors in these polymerization reactions. Methodologies such as the Migita–Kosugi–Stille coupling polycondensation are employed for the direct synthesis of π-conjugated polymers that incorporate bromoaryl groups. rsc.org In this context, this compound represents a valuable, though specialized, monomer. Its bromine atom provides a reactive handle for palladium-catalyzed C-C bond formation, allowing it to be incorporated into a growing polymer chain. The presence of the chloro and methyl groups on the aromatic ring can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels), solubility, and morphology of the resulting polymer, which are critical factors for the performance of an optoelectronic device.

Catalysis and Ligand Design Studies

In the field of organometallic chemistry, this compound and structurally similar aryl halides are crucial for probing the efficacy of new catalytic systems. The development of highly efficient and selective transition-metal catalysts, particularly those based on palladium, is a major research focus. researchgate.net The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the metal center.

Development of Novel Ligands for Transition Metal Catalysis

The synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, frequently relies on transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.netuwindsor.ca A primary objective in this area is the design of ligands that enable catalysts to be more active, stable, and capable of coupling a wide range of substrates, especially challenging ones like unactivated aryl chlorides. uwindsor.ca

Researchers have developed numerous classes of phosphine (B1218219) ligands to enhance palladium's catalytic activity. These ligands are often characterized by significant steric bulk and electron-donating properties, which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgacs.org Novel phosphine ligands, such as those based on phospha-adamantane frameworks or biaryl backbones (e.g., JohnPhos, XPhos), are continuously being developed to improve reaction outcomes under milder conditions. organic-chemistry.orgrsc.org

Substrates like this compound are instrumental in evaluating these new ligands. Its structure presents the catalyst with the challenge of differentiating between two different halogen atoms (bromine and chlorine) and managing the steric hindrance from the ortho-methyl group. The ability of a new ligand-catalyst system to promote reactions with such substrates efficiently and selectively is a key benchmark of its utility. nih.govnih.gov For instance, the development of 2,2-diphenylvinylphosphine (vBRIDP) ligands has produced catalyst systems that effectively couple a wide range of aryl halides, including challenging substrates like 2-chlorotoluene (B165313). scispace.com

| Ligand Type | Representative Ligands | Targeted Reactions | Substrate Class Represented by this compound |

| Biaryl Phosphines | JohnPhos, DavePhos, XPhos, SPhos | Buchwald-Hartwig Amination, Suzuki Coupling | Sterically hindered and di-halogenated aryl halides rsc.org |

| Phospha-adamantanes | 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phospha-adamantane | Suzuki Coupling | Aryl bromides and activated aryl chlorides organic-chemistry.org |

| Vinyl/Cyclopropyl Phosphines | vBRIDPs, cBRIDPs | Suzuki Coupling, Buchwald-Hartwig Amination, α-Arylation of Ketones | Electron-neutral and sterically hindered aryl chlorides/bromides scispace.com |

| Ferrocenyl Phosphines | 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Negishi Coupling, Suzuki Coupling | Aryl bromides and chlorides acs.orgnih.gov |

This table summarizes representative classes of advanced phosphine ligands and the types of reactions for which they are developed, using substrates structurally related to this compound for performance validation.

Impact on Reaction Efficiency, Selectivity, and Enantioselectivity

The ultimate goal of developing new ligands is to exert precise control over the catalytic reaction, enhancing its efficiency, selectivity, and, where applicable, enantioselectivity.

Reaction Efficiency: Efficiency is measured by factors like chemical yield, reaction time, and catalyst turnover number (TON). Advanced ligand systems have enabled cross-coupling reactions of traditionally difficult substrates at room temperature and with very low catalyst loadings. nih.gov For example, the use of a palladium catalyst with a 2,2-diphenylcyclopropylphosphine (cBRIDP) ligand facilitates the Suzuki coupling of 2-chlorotoluene with 2-tolylboronic acid to achieve a 93% yield. scispace.com Similarly, the α-arylation of propiophenone (B1677668) with 2-chlorotoluene proceeds in 81% yield using this catalytic system. scispace.com These high efficiencies in related, sterically hindered substrates demonstrate the potential for similar success with this compound.

| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Yield (%) | Reference |

| 2-Chlorotoluene | 2-Tolylboronic Acid | Pd(OAc)₂ / cBRIDP | Suzuki Coupling | 93 | scispace.com |

| 2-Bromotoluene | Benzaldehyde / NaN(SiMe₃)₂ | - | Aminobenzylation | 85 | nih.gov |

| 4-Bromo-N,N-dimethylaniline | Toluene | K(NIXANTPHOS)Pd Precatalyst | Benzylic Arylation | 95 | nih.gov |

| 4-Chlorotoluene | Benzene | Cr(CO)₃ / tBu-SpiroBpy | Radical Coupling | 73 | oup.com |

This table presents selected research findings on the reaction efficiency for substrates structurally similar to this compound, highlighting the high yields achievable with modern catalyst systems.

Selectivity: Selectivity is a crucial aspect of catalysis, particularly for molecules with multiple potential reaction sites like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group over another. In this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. google.com A highly effective catalyst system can selectively activate the C-Br bond while leaving the C-Cl bond intact, allowing for subsequent, different chemical transformations at the chlorine site. Research has shown that highly selective activation of a C-Cl bond in the presence of a C-Br bond can be achieved, demonstrating that ligand and catalyst choice can overcome typical reactivity patterns. uwindsor.ca

Regioselectivity: This is the control of reaction position. In the palladium-catalyzed indolization of 2-bromoanilines with internal alkynes, the choice of catalyst and ligand dictates the regioselectivity of the cyclization, leading to specific 2,3-disubstituted indoles. researchgate.net

Enantioselectivity: For the synthesis of chiral molecules, enantioselective catalysis is paramount. This is achieved using chiral ligands that create a chiral environment around the metal catalyst, favoring the formation of one enantiomer over the other. While direct enantioselective reactions using this compound as a substrate are not widely documented, the principles are well-established. For instance, nickel-catalyzed enantioselective C-acylation reactions have been developed to create α-quaternary substituted lactams in up to 94% enantiomeric excess (ee). nih.govcaltech.edu These reactions often use aryl bromides as a coupling partner and rely on chiral ligands, such as those of the Mandyphos type, to induce asymmetry. nih.gov The development of such systems provides a blueprint for potential future applications where a chiral center could be generated using a derivative of this compound.

Environmental and Toxicological Considerations of Halogenated Toluene Derivatives in Research Contexts

Assessment of Toxicity Mechanisms of Halogenated Aromatic Compounds

The toxicity of halogenated aromatic compounds, including 2-Bromo-5-chlorotoluene, is intricately linked to their chemical structure. The nature, number, and position of halogen substituents on the aromatic ring play a crucial role in determining their biological activity and potential for causing harm to living organisms.

In Vitro and In Vivo Toxicological Studies

Toxicological assessments of halogenated toluenes have been conducted using a variety of model organisms, from bacteria to aquatic species, to elucidate their potential environmental risks.

Bacterial Toxicity: Research has demonstrated that halogenated toluenes can exhibit antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus. The toxicity of benzene (B151609) derivatives to various chemolithotrophic bacteria has been found to be dependent on the specific chemical and the bacterial species. For example, in one study, the toxicity of the tested chemicals to Nitrosomonas decreased in the order of phenol (B47542) > xylene > benzene > chlorobenzene (B131634) > toluene (B28343). scispace.com For Nitrobacter, the order was chlorobenzene > phenol > benzene > toluene > xylene. scispace.com Generally, hydroxyl and halogenated substituted derivatives have been observed to be more toxic to bacteria than their methyl-substituted counterparts. scispace.com

Aquatic Toxicity: While specific comprehensive studies on the aquatic toxicity of this compound are not widely available in the reviewed literature, related compounds offer insights. For example, studies on bromobenzene (B47551) have been conducted on the cladoceran Daphnia magna and fish cell lines to assess its ecotoxicological effects. researchgate.net The toxicity of benzoic acid derivatives to Vibrio fischeri and Daphnia magna was found to decrease in the order of bromo > chloro > fluoro derivatives. researchgate.net It has been noted that long-term exposure to certain halogenated aromatic compounds in aquatic organisms can lead to bioaccumulation, raising concerns about their persistence in the environment.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are valuable computational tools for predicting the toxicity of chemicals based on their molecular structure. nih.govmdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a compound and its biological activity. nih.gov

For halogenated aromatic compounds, QSTR studies have identified several key molecular descriptors that correlate with toxicity. These include:

Molar Refractivity: This parameter is related to the volume occupied by a molecule and its polarizability. It has been found to be a significant parameter in predicting the toxicity of halogenated benzenes and toluenes to the bacterium Vibrio fischeri. nih.gov

Solvent Accessible Surface Area: This descriptor quantifies the surface area of a molecule that is accessible to a solvent and has also been shown to be an important predictor of toxicity for this class of compounds. nih.gov

Nucleophilic Susceptibility: The susceptibility of specific carbon atoms in the aromatic ring to nucleophilic attack has been used in combination with molar refractivity to predict the toxicity of halo-benzenes and toluenes. nih.gov

While these general models exist for halogenated aromatic compounds, specific QSTR models developed exclusively for this compound are not prominently featured in the available literature. The development of such specific models would require a robust dataset of its toxicological endpoints.

Influence of Halogenation Pattern and Substituent Effects on Biological Activity

The biological activity of halogenated toluenes is highly dependent on the specific arrangement of substituents on the benzene ring. The type of halogen, the degree of halogenation, and the relative positions of the halogens and the methyl group all contribute to the compound's toxicological profile.

Research indicates that for some scaffolds, such as phenol, benzonitrile, benzaldehyde, and toluene, di-halogenation can lead to the least hepatotoxicity compared to mono- or tri-halogenated forms. oup.com In contrast, for benzoic acid, mono-halogenation imparted the least toxicity. oup.com Generally, hydroxyl and halogenated substituted derivatives of benzene have been found to be more toxic than methyl-substituted derivatives in studies on certain bacteria. scispace.com The specific toxicity of this compound is a direct consequence of the interplay between the electron-withdrawing effects of the bromine and chlorine atoms at positions 2 and 5, respectively, and the electron-donating effect of the methyl group at position 1. This particular substitution pattern influences the molecule's reactivity, lipophilicity, and how it interacts with biological targets.

Interactions with Biological Macromolecules and Enzymes

The toxic effects of halogenated aromatic compounds are often mediated by their interaction with essential biological macromolecules, such as proteins and enzymes.

Cytochrome P450: The cytochrome P450 (CYP) family of enzymes plays a critical role in the metabolism of a wide range of xenobiotics, including halogenated compounds. mdpi.com These enzymes can detoxify chemicals by making them more water-soluble for excretion. However, in some cases, the metabolic activation by CYP enzymes can lead to the formation of reactive intermediates that are more toxic than the parent compound. For example, the hepatotoxicity of bromobenzene is known to result from its metabolic activation by cytochrome P450 to form reactive epoxides. researchgate.net While direct studies on the interaction of this compound with specific CYP isozymes are limited in the reviewed literature, it is plausible that it undergoes similar metabolic pathways.

Other Enzymes: The broader class of halogenated aromatic compounds can interact with various other enzymes, potentially leading to cellular dysfunction. For instance, in vitro studies with other aromatic compounds have shown effects on enzymes like catalase. However, specific data on the interaction of this compound with catalase is not readily available.

Environmental Fate and Degradation Pathways of Halogenated Aromatics

The environmental persistence and ultimate fate of halogenated aromatic compounds like this compound are determined by various physical, chemical, and biological degradation processes.

Photochemical Degradation Processes in Environmental Systems

Photochemical degradation, which involves the breakdown of chemical compounds by light energy, is a significant pathway for the removal of pollutants from the environment. The gas-phase tropospheric chemistry of organic compounds is a key area of study in this regard. nih.gov While specific studies detailing the photochemical degradation of this compound in various environmental media (air, water, soil) are not extensively documented in the available literature, the principles of photochemistry for aromatic compounds suggest that it would be susceptible to degradation by hydroxyl radicals in the atmosphere. The rate and products of such reactions would depend on factors like the intensity of solar radiation and the presence of other atmospheric constituents.

In contrast to photochemical degradation, some research has focused on the biodegradation of related compounds. For example, a strain of Rhodococcus has been shown to mineralize 2-chlorotoluene (B165313). researchgate.net Such studies highlight the potential for microbial degradation of halogenated toluenes in contaminated environments, which can occur alongside or in the absence of photochemical processes.

Bioremediation Potential and Microbial Degradation Studies

The bioremediation of halogenated toluenes is a subject of significant research interest due to their widespread presence as environmental contaminants. While specific studies focusing exclusively on this compound are limited, a substantial body of literature on the microbial degradation of structurally similar compounds, such as chlorinated and brominated toluenes, provides a strong basis for understanding its potential bioremediation pathways. Microorganisms have evolved diverse enzymatic systems to break down these resilient compounds, typically through aerobic or anaerobic mechanisms.

Under aerobic conditions, the degradation of halogenated aromatics is often initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage. For toluene and its derivatives, the initial attack can occur on the methyl group or the aromatic nucleus.

Anaerobic degradation, particularly for more highly halogenated compounds, often proceeds through reductive dehalogenation. In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process is crucial as it often reduces the toxicity of the compound and renders it more amenable to complete mineralization. For instance, studies on chlorinated toluenes have shown sequential dechlorination under methanogenic conditions. A mixture of 2,3,6-trichlorotoluene, 2,5-dichlorotoluene, and 3,4-dichlorotoluene (B105583) was shown to be reductively dechlorinated to toluene, which was subsequently degraded. nih.gov The key metabolic routes involved the removal of ortho-, meta-, and para-chlorines, indicating the presence of microorganisms with diverse dehalogenating capabilities. nih.gov

The biodegradation of brominated organic compounds has also been demonstrated. A four-strain microbial consortium was shown to degrade brominated flame retardants, likely through a monooxygenase mechanism under aerobic conditions. mdpi.com The degradation of toluene in the presence of other halogenated compounds has also been studied. For example, toluene has been found to inhibit the biodegradation of methyl bromide in seawater, suggesting potential competitive interactions between different halogenated and non-halogenated substrates for microbial enzymes. scispace.com

The following table summarizes findings from various studies on the microbial degradation of halogenated toluenes, providing insights into the potential fate of this compound in contaminated environments.

Table 1: Microbial Degradation of Halogenated Toluene Derivatives

| Compound(s) | Microorganism/Consortium | Conditions | Degradation Pathway/Key Findings |

|---|---|---|---|

| Mixture of chlorinated toluenes (2,3,6-TCT, 2,5-DCT, 3,4-DCT) | Soil slurry microcosms | Methanogenic | Reductive dechlorination to toluene. Key routes: 2,3,6-TCT → 2,5-DCT → 2-CT → toluene; 2,4,5-TCT → 2,5-DCT + 3,4-DCT → 3-CT + 4-CT → toluene. nih.gov |

| Brominated Flame Retardants (TBNPA, DBNPG) | Four-strain microbial consortium | Aerobic | Biodegradation likely via a monooxygenase mechanism. Competitive inhibition observed in mixed substrate experiments. mdpi.com |

| Toluene | Pseudomonas putida F1, Ralstonia pickettii PKO1, Burkholderia cepacia G4 | Aerobic | These strains exhibit chemotaxis towards toluene, which could enhance bioremediation by bringing the bacteria into contact with the pollutant. nih.gov |

Given that this compound possesses both bromine and chlorine substituents, its biodegradation is likely to be a complex process. It could potentially undergo sequential reductive dehalogenation under anaerobic conditions, with either the bromine or chlorine atom being removed first. The relative position of the halogens and the methyl group will influence the susceptibility of the compound to microbial attack. The presence of a microbial community with a broad range of dehalogenating enzymes would be crucial for its complete degradation.

Persistence and Bioaccumulation Potential in Ecosystems

The persistence and bioaccumulation of halogenated organic compounds are significant environmental concerns due to their potential for long-range transport, accumulation in food webs, and adverse effects on wildlife and human health. The environmental fate of this compound is not extensively documented in dedicated studies; however, its structural characteristics as a halogenated aromatic hydrocarbon provide a basis for assessing its likely behavior.

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including microbial degradation, photodegradation, and chemical hydrolysis. Halogenated aromatic compounds are generally more persistent than their non-halogenated counterparts. The carbon-halogen bond is strong, and its cleavage is often the rate-limiting step in degradation. The presence of multiple halogen atoms, as in this compound, can further increase the compound's stability.

Studies on various halogenated flame retardants in aquatic ecosystems have demonstrated their potential for bioaccumulation and biomagnification. For instance, a study in Lake Ontario found that several halogenated organic compounds, including pentabromotoluene (B47190), were detected in lake trout. nih.gov Some of these compounds exhibited high biomagnification factors, indicating that their concentration increases at higher trophic levels in the food web. nih.gov Another study on a marine food web also highlighted the bioaccumulation of novel brominated flame retardants, although some compounds showed evidence of trophic dilution, possibly due to metabolic transformation. researchgate.net

The following table summarizes the bioaccumulation potential of some halogenated compounds, which can serve as analogues for estimating the potential behavior of this compound.

Table 2: Bioaccumulation Potential of Selected Halogenated Compounds

| Compound | Organism/System | Log BAF or BMF | Key Findings |

|---|---|---|---|

| Pentabromotoluene (PBT) | Lake Ontario food web | Detected in lake trout | Indicates potential for bioaccumulation in aquatic organisms. nih.gov |

| Pentabromotoluene (PBT) | Aquatic species from a natural pond | Log BAF ranged from 2.04 to 4.77 | Demonstrates significant bioaccumulation potential. researchgate.net |

| TBP-DBPE (Tetrabromobisphenol A 2,3-dibromopropyl ether) | Lake Ontario food web | BMFPW > 10 | High biomagnification potential. nih.gov |

BAF: Bioaccumulation Factor; BMF: Biomagnification Factor; BMFPW: Prey-weighted Biomagnification Factor

Based on the data for related compounds, it is reasonable to infer that this compound has the potential to be persistent in the environment and to bioaccumulate in organisms. Its relatively low water solubility and lipophilic nature would favor partitioning into sediments and biota. However, factors such as microbial degradation and metabolic transformation within organisms could influence its ultimate environmental fate and trophic transfer. Further research is necessary to quantify the specific persistence and bioaccumulation parameters for this compound to accurately assess its environmental risk.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Bromo-5-chlorotoluene, and how can reaction efficiency be optimized?

- Methodological Answer : A common route involves dehalogenation of intermediates. For example, this compound derivatives can be synthesized via catalytic dehalogenation, as demonstrated by the conversion of precursor 5e into products 6d (21% yield) and 7b (40% yield) using GC-MS with methyl benzoate as an internal standard . Optimization strategies include adjusting catalyst loading, reaction time, and temperature. Monitoring by GC-MS ensures accurate yield quantification.

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

- Methodological Answer :

- GC-MS : Used to verify molecular ions (e.g., 6d at m/z = 126.0 [M]⁺ and 7b at m/z = 91.1 [M]⁺) and quantify yields .

- NMR Spectroscopy : Proton coupling constants (e.g., ortho, meta, para couplings in the aromatic ring) provide structural confirmation. Triple resonance experiments confirm coupling constant signs, critical for distinguishing substituent positions .

- CAS Registration Data : Cross-referencing CAS RN 14495-51-3 ensures compound identity .

Advanced Research Questions

Q. How can NMR coupling constants resolve ambiguities in the substitution pattern of this compound?

- Methodological Answer : The relative signs of coupling constants (e.g., Jortho, Jmeta, Jpara) are determined via double and triple resonance experiments. For this compound, all ring proton couplings share the same sign, enabling precise assignment of substituent positions. This approach mitigates misinterpretation arising from overlapping signals in crowded spectra .

Q. How should researchers address contradictory yield data in dehalogenation reactions of this compound derivatives?

- Methodological Answer : Discrepancies in product ratios (e.g., 6d vs. 7b ) may arise from competing reaction pathways or steric/electronic effects. Systematic analysis includes:

- Reaction Parameter Screening : Varying catalysts (e.g., Pd/C vs. Ni), solvents, and temperatures.

- Byproduct Identification : Using GC-MS to detect minor products and trace intermediates.

- Internal Standards : Employing multiple standards (e.g., methyl benzoate vs. deuterated analogs) for yield normalization .

Q. What mechanistic insights can be drawn from the regioselectivity of dehalogenation in this compound?

- Methodological Answer : The preferential cleavage of C-Br over C-Cl bonds (e.g., higher yield of 7b vs. 6d ) suggests kinetic control driven by bond dissociation energies. Advanced studies involve:

- Computational Modeling : DFT calculations to compare transition-state energies for Br vs. Cl removal.

- Isotopic Labeling : Using <sup>13</sup>C-labeled substrates to track bond cleavage sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。